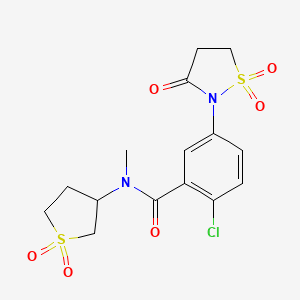

![molecular formula C19H17ClN2O4S B6525458 2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione CAS No. 919660-08-5](/img/structure/B6525458.png)

2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydroisoquinolines (THIQ) are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .

Synthesis Analysis

The synthesis of THIQs has been a subject of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis

Tetrahydroisoquinoline is an organic compound with the chemical formula C9H11N . It is derived from isoquinoline by hydrogenation and is a colorless viscous liquid that is miscible with most organic solvents .Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline .Physical And Chemical Properties Analysis

Tetrahydroisoquinoline is a colorless viscous liquid that is miscible with most organic solvents . It has a molar mass of 133.19 g/mol .Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a way that results in biological activities against various pathogens and neurodegenerative disorders .

Biochemical Pathways

It is known that thiqs can affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

It is known that thiqs have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-[2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can activate or inhibit receptors, leading to changes in downstream signaling pathways. These interactions result in alterations in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and modulating immune responses. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. This compound can affect metabolic flux and metabolite levels by inhibiting or modulating enzyme activity. Additionally, it can influence the levels of cofactors required for enzymatic reactions, thereby impacting overall metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its activity and overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its overall biochemical and cellular effects .

Eigenschaften

IUPAC Name |

2-[2-chloro-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c20-16-6-5-14(11-17(16)22-18(23)8-10-27(22,25)26)19(24)21-9-7-13-3-1-2-4-15(13)12-21/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQWUQCBJPQNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)N4C(=O)CCS4(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525382.png)

![7,8-dihydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one dihydrochloride](/img/structure/B6525383.png)

![4-[(4-ethylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525390.png)

![6-chloro-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one dihydrochloride](/img/structure/B6525407.png)

![(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525422.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525423.png)

![7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one hydrochloride](/img/structure/B6525424.png)

![6-chloro-5,7-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525434.png)

![3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride](/img/structure/B6525448.png)

![ethyl 4-[2-methyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6525453.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6525454.png)

![4-chloro-N-[2-(2-methoxyphenyl)ethyl]-3-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B6525460.png)